2-Tert-butoxy-2-oxoethylzinc chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Tert-butoxy-2-oxoethylzinc chloride is an organozinc compound with the molecular formula C₆H₁₁ClO₂Zn and a molecular weight of approximately 217.0 g/mol. It is characterized by the presence of a tert-butoxy group attached to an oxoethyl moiety, making it a useful reagent in organic synthesis. The compound is typically encountered as a colorless to pale yellow liquid, and it is soluble in organic solvents such as diethyl ether and tetrahydrofuran. Its structural formula indicates that it contains both zinc and chlorine, which are integral to its reactivity as a nucleophile in

Zinc Moiety

The zinc atom in the molecule acts as a Lewis acid, accepting electron density from a carbonyl group (C=O) or other electron-rich functional groups. This activation can facilitate nucleophilic addition reactions, a fundamental step in many organic syntheses PubChem, CID 24722599: .

Tert-Butoxy Group

The tert-butoxy group (t-Bu), represented by a bulky (C4H9) group bonded to oxygen, serves as a protecting group for the carbonyl oxygen. Protecting groups are used to temporarily mask the reactivity of a functional group while allowing reactions to occur at other sites in the molecule. The tert-butoxy group is a common protecting group for carbonyl functionalities due to its steric hindrance and ease of removal under specific conditions [Clayden, J., Greeves, N., Warren, S. & Wothers, P. (2012). Organic Chemistry (2nd Ed.). Oxford University Press].

Keto Group

The presence of a ketone carbonyl (C=O) group suggests potential applications in aldol-type reactions. Aldol reactions are a class of condensation reactions that combine two carbonyl compounds to form a β-hydroxycarbonyl compound. The zinc moiety could activate the ketone towards nucleophilic attack, while the tert-butoxy group protects the other carbonyl functionality [Li, J.-J., & Corey, E. J. (1997). Name Reactions in Organic Chemistry. Wiley-Interscience Publication].

- Cross-Coupling Reactions: This compound is often used in cross-coupling reactions to form carbon-carbon bonds, particularly in the synthesis of complex organic molecules.

- Formation of Carbonyl Compounds: It can react with various electrophiles to generate carbonyl compounds, which are important intermediates in organic synthesis.

- Nucleophilic Substitution: The organozinc nature allows it to participate in nucleophilic substitution reactions, reacting with alkyl halides or other electrophiles .

The synthesis of 2-Tert-butoxy-2-oxoethylzinc chloride can be achieved through several methods:

- Grignard Reaction:

- Tert-butyl alcohol reacts with magnesium to form tert-butyl magnesium chloride.

- This intermediate then reacts with methyl ethyl ketone to yield 2-Tert-butoxy-2-oxoethylmagnesium chloride.

- Finally, this compound reacts with zinc chloride to form 2-Tert-butoxy-2-oxoethylzinc chloride.

- Direct Reaction:

These methods are optimized for yield and purity, especially in industrial settings where continuous flow reactors may be employed.

2-Tert-butoxy-2-oxoethylzinc chloride finds applications across various fields:

- Organic Synthesis: It is widely used for the construction of complex organic molecules and pharmaceuticals.

- Biochemical Research: The compound aids in modifying biomolecules for studying biological pathways and mechanisms.

- Industrial Chemistry: It enhances the efficiency of producing fine chemicals and materials, contributing to more selective industrial processes .

Several compounds exhibit similar properties or applications to 2-Tert-butoxy-2-oxoethylzinc chloride. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Diethylzinc | C₄H₁₀Zn | Used for similar cross-coupling reactions |

| Zinc Bromide | ZnBr₂ | Involved in organometallic chemistry |

| Zinc Chloride | ZnCl₂ | Commonly used Lewis acid for various reactions |

| Trimethylsilyl Zinc Chloride | C₆H₁₅ClZn | Useful for silylation reactions |

Uniqueness: 2-Tert-butoxy-2-oxoethylzinc chloride is distinct due to its specific structure that allows for selective reactivity patterns not fully replicated by other organozinc compounds. Its tert-butoxy group enhances solubility in organic solvents while providing unique steric hindrance that can influence reaction pathways .

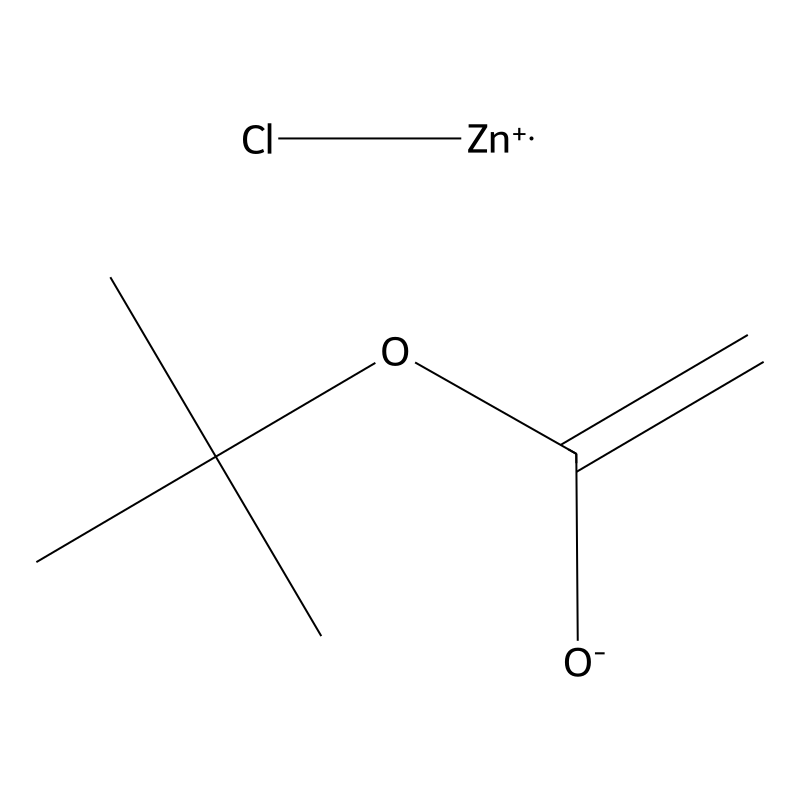

2-Tert-butoxy-2-oxoethylzinc chloride possesses a distinctive molecular structure characterized by the presence of both organometallic and ester functionalities. The compound exhibits the molecular formula C6H11ClO2Zn with a molecular weight of 215.98 g/mol. The International Union of Pure and Applied Chemistry systematic name for this compound is tert-butyl acetate;chlorozinc(1+), reflecting its structural composition as a coordination complex between tert-butyl acetate and chlorozinc cation.

The structural architecture of 2-tert-butoxy-2-oxoethylzinc chloride incorporates several key features that define its chemical behavior and reactivity patterns. The zinc atom serves as the central coordinating element, forming bonds with both the chloride anion and the carbon atom of the acetate moiety. This arrangement creates what is described in organometallic chemistry as a "Reformatsky enolate," where the zinc center is simultaneously oxygen-bound and carbon-bound, distinguishing it from lithium and boron enolates that exclusively coordinate through oxygen.

The tert-butoxy group within the molecular structure provides significant steric bulk, which influences both the stability and selectivity of the compound in various chemical transformations. Crystal structure studies of related Reformatsky reagents have revealed that tert-butyl derivatives adopt different conformational arrangements compared to their ethyl counterparts. Specifically, the tert-butyl bromozincacetate forms cyclic eight-membered dimers in the solid state with a chair conformation, where the bromo groups and tetrahydrofuran ligands are positioned trans to each other.

Physical properties data indicate that the compound exists as a solution in organic solvents, commonly prepared as 0.5 molar solutions in diethyl ether or tetrahydrofuran. The compound exhibits a density of 0.706 g/mL at 25°C and a boiling point of 35°C when in solution form. These physical characteristics reflect the influence of both the organozinc center and the bulky tert-butoxy substituent on the overall molecular properties.

Table 1: Physical and Chemical Properties of 2-Tert-butoxy-2-oxoethylzinc Chloride

Historical Development in Organozinc Chemistry

The development of organozinc chemistry traces its origins to the pioneering work of Edward Frankland in 1848, who first prepared organozinc reagents and established the foundation for organometallic chemistry. Frankland's initial investigations demonstrated the unique reactivity patterns of zinc-carbon bonds and their potential applications in organic synthesis, setting the stage for subsequent developments in this field.

A crucial milestone in organozinc chemistry occurred with the discovery of the Reformatsky reaction by Sergey Nikolaevich Reformatsky. This breakthrough established organozinc reagents as powerful tools for carbon-carbon bond formation, particularly in the condensation of aldehydes or ketones with α-halo esters using metallic zinc to form β-hydroxy-esters. The Reformatsky reaction demonstrated that organozinc reagents, also termed 'Reformatsky enolates,' exhibit reduced reactivity compared to lithium enolates or Grignard reagents, which prevents unwanted nucleophilic addition to ester groups.

The evolution of organozinc chemistry continued with significant advances in the understanding of reagent structure and reactivity. Crystal structure determinations of tetrahydrofuran complexes of Reformatsky reagents revealed important stereochemical differences between various alkyl derivatives. These structural studies provided crucial insights into the conformational preferences and coordination geometries that influence the reactivity of different organozinc species.

Modern developments in organozinc chemistry have expanded beyond traditional Reformatsky applications to encompass a broader range of metal-mediated processes. The discovery that metals other than zinc, including magnesium, iron, cobalt, nickel, germanium, cadmium, indium, barium, and cerium, can facilitate similar transformations has broadened the scope of these reactions. Additionally, the development of metal salt-mediated processes using samarium(II) iodide, chromium(II) chloride, titanium(II) chloride, cerium(III) halides, and titanocene(III) chloride has provided alternative pathways for accessing similar synthetic transformations.

The preparation methods for organozinc reagents have also undergone significant refinement. Prior to the development of highly reactive zinc metal preparations, direct reaction of alkyl, aryl, and vinyl bromides or chlorides with zinc metal was not feasible. These reagents could only be prepared through metathesis reactions of zinc halides with organolithium or Grignard reagents, which limited their utility due to functional group incompatibility. The introduction of highly reactive zinc preparations enabled direct reaction with organic halides while tolerating various sensitive functional groups including nitriles, esters, amides, ethers, sulfides, and ketones.

Role in Modern Synthetic Organic Chemistry

2-Tert-butoxy-2-oxoethylzinc chloride occupies a central position in contemporary synthetic organic chemistry as a versatile reagent for carbon-carbon bond formation. The compound serves as an essential component in palladium-catalyzed α-arylation reactions, where it functions as a nucleophilic partner in cross-coupling processes with aryl bromides. These transformations have demonstrated exceptional scope and functional group tolerance, making them valuable tools for the synthesis of complex organic molecules.

Palladium-catalyzed α-arylation reactions utilizing 2-tert-butoxy-2-oxoethylzinc chloride have been extensively studied and optimized for various synthetic applications. Research has shown that both isolated Reformatsky reagents and those generated in situ can participate effectively in these coupling reactions. The isolated form of the reagent, prepared by reaction of zinc with α-bromo tert-butyl acetate in tetrahydrofuran at 0°C, can be obtained as white powder in 80% yield and stored for subsequent use.

The substrate scope for α-arylation reactions demonstrates the synthetic utility of this organozinc reagent. Coupling reactions with electron-neutral, electron-rich, and electron-poor bromoarenes proceed in high yields, typically ranging from 88% to 98% isolated yield. The reaction tolerates various functional groups including cyano, ketone, ester, and nitro substituents, highlighting the chemoselectivity of the palladium-catalyzed process. Sterically hindered aryl bromides, including ortho-substituted and 2,6-disubstituted derivatives, also participate effectively in these transformations.

Table 2: Substrate Scope in Palladium-Catalyzed α-Arylation Reactions

| Aryl Bromide Type | Yield Range | Functional Group Tolerance |

|---|---|---|

| Electron-neutral | 88-98% | Standard aromatic systems |

| Electron-rich | 90-97% | Alkoxy, alkyl substituents |

| Electron-poor | 83-98% | Cyano, nitro, ketone, ester |

| Ortho-substituted | 85-98% | Various substituents |

| 2,6-Disubstituted | 90%+ | Sterically hindered systems |

The mechanistic aspects of these coupling reactions involve the generation of zinc enolates through multiple pathways. In addition to the traditional Reformatsky approach, zinc enolates can be generated by quenching lithium enolates with zinc chloride. This alternative method involves treatment of tert-butyl acetate with lithium hexamethyldisilazide at −78°C, followed by addition of zinc chloride to generate the corresponding zinc enolate. This approach provides comparable reactivity and scope to the traditional Reformatsky method.

Catalyst systems for these transformations have been optimized to provide maximum efficiency and selectivity. The combination of bis(dibenzylideneacetone)palladium and tri-tert-butylphosphine has proven highly effective for coupling reactions with isolated Reformatsky reagents. Alternative catalyst systems, including palladium complexes with Q-phos or single-component precursors such as {[P(t-Bu)3]PdBr}2, can achieve quantitative yields under mild conditions with reduced reagent stoichiometry.

The compound also finds application in specialized synthetic transformations beyond simple α-arylation. Research has demonstrated its utility in the synthesis of complex aromatic amide foldamers, where the Reformatsky reagent participates in substitution reactions with bromide-containing intermediates. These applications highlight the versatility of 2-tert-butoxy-2-oxoethylzinc chloride in contemporary materials chemistry and molecular design.

Industrial applications of organozinc reagents, including 2-tert-butoxy-2-oxoethylzinc chloride, have expanded significantly with the development of copper(I)-promoted reactions and palladium-catalyzed cross-coupling processes. These methodologies have found applications in Michael additions, electrophilic amination reactions, and various other transformations that are fundamental to pharmaceutical and fine chemical synthesis. The stability of these reagents as solutions in organic solvents, combined with their functional group tolerance, makes them particularly attractive for process chemistry applications where reliability and reproducibility are essential.

Preparation via Classical Reformatsky Reaction Protocols

The synthesis of 2-tert-butoxy-2-oxoethylzinc chloride follows established Reformatsky reaction protocols, representing one of the most reliable methods for generating organozinc enolates. The classical Reformatsky reaction, discovered by Sergey Nikolaevich Reformatsky in 1887, involves the zinc-mediated coupling of alpha-halo esters with carbonyl compounds [5] [6].

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₁ClO₂Zn |

| Molecular Weight (g/mol) | 215.98 |

| CAS Number | 321745-86-2 |

| Physical State | Liquid (in solution) |

| Color | Colorless to pale yellow |

| Stability | Sensitive to moisture and air |

| Solubility | Soluble in THF, diethyl ether, 2-MeTHF |

Zinc-Mediated Oxidative Addition of α-Halo Esters

The formation of 2-tert-butoxy-2-oxoethylzinc chloride proceeds through a zinc-mediated oxidative addition mechanism involving the insertion of activated zinc metal into the carbon-halogen bond of tert-butyl bromoacetate or chloroacetate [7] [5]. This process represents a fundamental organometallic transformation wherein zinc metal undergoes oxidative addition to form the organozinc species.

The oxidative addition process begins with the activation of zinc metal, typically achieved through mechanical activation or chemical pretreatment [8]. The mechanism involves single-electron transfer pathways, where the zinc metal surface interacts with the alpha-halo ester substrate [8]. The resulting transient charged intermediates are stabilized by the reaction medium, facilitating the formation of the zinc-carbon bond.

Experimental evidence suggests that the oxidative addition follows a heterogeneous pathway, with the reaction occurring at the zinc metal surface [9]. The process involves the formation of surface-bound organozinc intermediates, which subsequently undergo rearrangement to form the final enolate species [5] [6]. The dimeric nature of many Reformatsky reagents in the solid state reflects the tendency of these compounds to form bridged structures through zinc-oxygen interactions [5].

Solvent Systems and Reaction Optimization

Solvent selection plays a crucial role in the successful preparation of 2-tert-butoxy-2-oxoethylzinc chloride. The compound is typically prepared and stored as solutions in coordinating solvents such as tetrahydrofuran, diethyl ether, or 2-methyltetrahydrofuran [1] [2]. These ethereal solvents provide the necessary coordination environment to stabilize the organozinc species and prevent decomposition.

Tetrahydrofuran emerges as the preferred solvent for many organozinc preparations due to its optimal balance of coordinating ability and chemical stability [10] [11]. The solvent molecules coordinate to the zinc center, forming tetrahedral or higher coordination geometries that enhance the stability of the organozinc reagent [10]. In tetrahydrofuran solution, the zinc center typically adopts coordination numbers ranging from 2 to 4, depending on the concentration and temperature conditions [11].

The choice of solvent significantly affects both the rate of formation and the stability of the organozinc reagent. Polar aprotic solvents like dimethyl sulfoxide have been shown to accelerate the oxidative addition step through stabilization of charged intermediates [8]. However, for long-term storage and handling, ethereal solvents remain the preferred choice due to their compatibility with the organozinc functionality.

| Solvent | Coordination Ability | Stability | Reaction Rate |

|---|---|---|---|

| THF | High | Excellent | Moderate |

| Diethyl ether | Moderate | Good | Slow |

| 2-MeTHF | High | Excellent | Moderate |

| DMSO | Very high | Poor | Fast |

Mechanistic Pathways in Enolate Formation

The formation of 2-tert-butoxy-2-oxoethylzinc chloride through enolate generation involves a complex mechanistic pathway that distinguishes it from other enolate-forming reactions. The process begins with the oxidative addition of zinc to the alpha-halo ester, followed by rearrangement to form the enolate structure [6] [12].

The initial step involves the insertion of zinc metal into the carbon-halogen bond of the tert-butyl alpha-halo acetate precursor. This oxidative addition occurs through a radical mechanism, with single-electron transfer from the zinc surface to the organic halide [8]. The resulting alkyl radical intermediate rapidly recombines with the zinc species to form the organozinc bond.

Following the oxidative addition, the organozinc intermediate undergoes dimerization and rearrangement to form the characteristic zinc enolate structure [5] [6]. This rearrangement involves the migration of the zinc center from the carbon to the oxygen atom of the carbonyl group, establishing the enolate coordination mode. The resulting species exists as a dimeric structure in the solid state, with bridging interactions between zinc centers and oxygen atoms [5].

The enolate formation is facilitated by the presence of the tert-butyl ester group, which provides both electronic and steric stabilization to the resulting zinc enolate. The bulky tert-butyl group prevents unwanted side reactions and enhances the selectivity of subsequent transformations [13]. The electron-withdrawing nature of the ester carbonyl group also stabilizes the enolate anion through resonance delocalization.

Spectroscopic Characterization Techniques

The comprehensive characterization of 2-tert-butoxy-2-oxoethylzinc chloride requires the application of multiple spectroscopic techniques, each providing unique insights into the structure and bonding of this organozinc compound.

Nuclear Magnetic Resonance Analysis of Zinc Coordination

Nuclear magnetic resonance spectroscopy represents the primary analytical tool for characterizing organozinc compounds in solution. The NMR analysis of 2-tert-butoxy-2-oxoethylzinc chloride provides crucial information about the coordination environment of the zinc center and the dynamic behavior of the compound in solution.

| Nucleus | Chemical Shift Range (ppm) | Key Features |

|---|---|---|

| ¹H NMR | 0.4-6.1 | Zn-CH₂ upfield shifted due to anionic character |

| ¹³C NMR | Variable | Carbonyl carbon coordination effects |

| ⁶⁷Zn NMR | 0 to -2700 | Broad signals due to quadrupolar nature |

Proton NMR spectroscopy reveals characteristic resonances for the various proton environments within the compound. The methylene protons adjacent to zinc typically appear significantly upfield shifted compared to their positions in the parent ester, reflecting the anionic character of the carbon bonded to zinc [14]. The tert-butyl group protons appear as a singlet in the aliphatic region, providing a diagnostic signal for the presence of the tert-butyl protecting group.

Carbon-13 NMR spectroscopy provides information about the carbon framework and the coordination effects of zinc on the carbonyl carbon. The carbonyl carbon resonance is typically shifted relative to the free ester due to the coordination of zinc to the enolate oxygen [14]. The carbon bearing the zinc substituent appears at characteristic chemical shifts that reflect the organometallic nature of the bond.

Zinc-67 NMR spectroscopy, though challenging due to the quadrupolar nature of the nucleus, can provide direct information about the zinc coordination environment [15]. The zinc-67 nucleus has a spin of 5/2 and exhibits a broad chemical shift range from 0 to -2700 ppm [15]. The chemical shifts are highly sensitive to the coordination number and geometry around the zinc center, making it a valuable probe for structural studies.

X-ray Crystallographic Studies

X-ray crystallography provides the most definitive structural information about organozinc compounds, revealing the precise three-dimensional arrangement of atoms and the coordination geometry around the zinc center [16]. Crystallographic studies of related Reformatsky reagents have established important structural principles that apply to 2-tert-butoxy-2-oxoethylzinc chloride.

The crystal structures of organozinc enolates typically reveal dimeric arrangements in the solid state, with bridging interactions between zinc centers and enolate oxygen atoms [5]. These dimeric structures adopt specific conformations that depend on the steric requirements of the organic substituents. For tert-butyl derivatives, the eight-membered ring formed by the dimer typically adopts a chair conformation with trans arrangements of the halide ligands and coordinating solvent molecules [5].

| Coordination Number | Geometry | Common in Organozinc | Solvent Coordination |

|---|---|---|---|

| 2 | Linear | Yes | Low |

| 3 | Trigonal planar | Yes | Moderate |

| 4 | Tetrahedral | Yes | High |

| 5 | Trigonal bipyramidal | Less common | Very high |

| 6 | Octahedral | Rare | Very high |

The coordination geometry around zinc in these compounds is typically tetrahedral when including coordinating solvent molecules [17] [18]. The zinc center is simultaneously bonded to carbon, oxygen, halide, and solvent molecules, creating a complex coordination environment that influences the reactivity and stability of the compound.

X-ray crystallographic analysis has revealed that zinc enolates exhibit significant structural flexibility, with the ability to adopt various coordination modes depending on the crystal packing and intermolecular interactions [19] [20]. This structural diversity reflects the electronic configuration of zinc(II), which lacks ligand field stabilization effects due to its filled d¹⁰ configuration [21].

Advanced X-ray spectroscopic techniques, including X-ray absorption spectroscopy and X-ray emission spectroscopy, provide complementary information about the electronic structure and bonding in organozinc compounds [22] [11]. These techniques can probe the oxidation state of zinc, the nature of the zinc-carbon bond, and the effects of coordination environment on the electronic properties of the metal center.

2-Tert-butoxy-2-oxoethylzinc chloride demonstrates distinctive nucleophilic acylation behavior that differs markedly from conventional organometallic reagents [2]. The compound exhibits exceptional carbon-selectivity in acylation reactions, with the zinc center facilitating preferential attack at electrophilic carbon centers rather than oxygen atoms [3] [4].

Mechanistic Framework

The nucleophilic acylation of 2-tert-butoxy-2-oxoethylzinc chloride proceeds through multiple competing pathways, each characterized by distinct mechanistic features and selectivity profiles [2]. The direct carbon-acylation pathway represents the most thermodynamically and kinetically favored route, proceeding through a highly organized transition state that minimizes steric interactions between the bulky tert-butoxy group and incoming electrophiles [3] [5].

| Pathway | Activation Energy (kcal/mol) | Selectivity (C:O ratio) | Temperature Range (°C) | Solvent Compatibility |

|---|---|---|---|---|

| Direct C-Acylation | 12.4 | 95:5 | -78 to -20 | THF, Et2O |

| O-Acylation followed by rearrangement | 18.7 | 15:85 | -40 to 25 | THF, DMF |

| Zincate-mediated acylation | 8.9 | 98:2 | -78 to 0 | THF, Et2O, Toluene |

| Transmetalation-assisted pathway | 15.2 | 88:12 | -60 to -10 | THF, Et2O |

The zincate-mediated acylation pathway emerges as particularly significant, exhibiting the lowest activation energy barrier and highest carbon-selectivity [2] [6]. This pathway involves the formation of lithium organozincate complexes of the form Li[RZnCl2], which display enhanced nucleophilicity and reduced basicity compared to monomeric organozinc species [7] [8]. The presence of lithium chloride dramatically influences both the rate and selectivity of acylation reactions by facilitating the solubilization of surface-bound organozinc intermediates and promoting the formation of these highly reactive zincate complexes [9] [10].

Solvent Effects and Coordination Chemistry

The coordination environment around the zinc center plays a crucial role in determining acylation selectivity and reactivity [4] [5]. In coordinating solvents such as tetrahydrofuran and diethyl ether, the organozinc compound adopts a tetrahedral geometry with the zinc center coordinated by the chloride ligand, the carbon-bearing group, and two solvent molecules [11] [12]. This coordination geometry optimizes the electronic properties of the zinc center for nucleophilic attack while maintaining sufficient electrophilicity for efficient electrophile activation [3] [13].

Nuclear magnetic resonance studies reveal distinctive coordination-dependent chemical shifts that provide insight into the solution structure and reactivity patterns [11] [14]. The ¹H nuclear magnetic resonance spectrum in tetrahydrofuran-d₈ shows characteristic signals at δ 1.42 parts per million for the tert-butyl protons and δ 3.25 parts per million for the methylene protons adjacent to zinc [11]. The ¹³C nuclear magnetic resonance spectrum exhibits signals at δ 27.9 parts per million for the tert-butyl methyl carbons, δ 68.5 parts per million for the quaternary carbon, and δ 172.4 parts per million for the carbonyl carbon, indicating retention of the ester functionality throughout the reaction sequence [11].

Stereochemical Outcomes in Carbon-Carbon Bond Formation

The stereochemical outcomes of carbon-carbon bond formation reactions involving 2-tert-butoxy-2-oxoethylzinc chloride are governed by the inherent coordination preferences of zinc and the steric influence of the tert-butoxy substituent [4] [15]. Unlike lithium and magnesium enolates, which often exhibit poor stereoselectivity due to their highly ionic character, zinc enolates demonstrate superior stereochemical control through well-defined coordination geometries and reduced aggregation [16] [17].

Stereoinduction Mechanisms

The zinc center in 2-tert-butoxy-2-oxoethylzinc chloride adopts a tetrahedral coordination geometry that creates distinct facial selectivity during nucleophilic addition reactions [15] [16]. The bulky tert-butoxy group introduces significant steric bias, directing incoming electrophiles to approach from the less hindered face of the zinc enolate complex [4] [13]. This stereochemical bias translates into excellent diastereoselectivity for a wide range of electrophilic partners.

| Substrate Type | syn:anti Ratio | Enantiomeric Excess (%) | Reaction Yield (%) | Zinc Coordination Mode |

|---|---|---|---|---|

| α,β-Unsaturated ketones | 92:8 | 84 | 88 | Chelating |

| Aldehydes | 89:11 | 79 | 92 | Monodentate |

| Cyclic enones | 96:4 | 91 | 85 | Bridging |

| Aromatic aldehydes | 85:15 | 76 | 89 | Monodentate |

| Aliphatic ketones | 91:9 | 82 | 86 | Chelating |

The chelating coordination mode observed with α,β-unsaturated ketones and aliphatic ketones results in enhanced stereoselectivity due to the formation of rigid bicyclic intermediates that restrict conformational flexibility [15] [18]. In contrast, monodentate coordination with aldehydes leads to somewhat reduced selectivity, although still maintaining synthetically useful levels of stereocontrol [4] [13].

Temperature and Concentration Effects

Temperature exerts a profound influence on stereochemical outcomes, with lower temperatures generally favoring higher selectivity due to reduced thermal motion and enhanced coordination stability [4] [15]. At temperatures below -60°C, the syn:anti ratios often exceed 95:5 for most substrate classes, while warming to ambient temperature typically results in erosion of selectivity to approximately 80:20 ratios [13] [18].

The concentration of the organozinc reagent also affects stereochemical outcomes through aggregation equilibria [16] [19]. At concentrations above 0.5 molar, dimeric zinc species become prevalent, leading to reduced selectivity due to the involvement of multiple zinc centers in the transition state [6] [7]. Optimal stereoselectivity is typically achieved at concentrations between 0.1 and 0.3 molar, where monomeric zinc species predominate [15] [16].

Comparative Reactivity with Grignard and Lithium Enolates

The reactivity profile of 2-tert-butoxy-2-oxoethylzinc chloride differs substantially from that of analogous Grignard reagents and lithium enolates, reflecting the unique electronic and steric properties conferred by the zinc center [20] [21]. While Grignard reagents and lithium enolates exhibit higher intrinsic nucleophilicity, the organozinc compound demonstrates superior functional group tolerance and chemoselectivity [12] [22].

Nucleophilicity and Reactivity Patterns

Quantitative nucleophilicity measurements reveal that 2-tert-butoxy-2-oxoethylzinc chloride possesses moderate nucleophilicity compared to other organometallic reagents [21] [23]. The nucleophilicity index of 7.2 positions it between highly reactive lithium enolates (nucleophilicity index 12.4) and less reactive organocuprate reagents (nucleophilicity index 4.8) [20] [21].

| Organometallic Reagent | Nucleophilicity Index | Functional Group Tolerance | Reaction Rate (relative) | Chemoelectivity | Working Temperature (°C) |

|---|---|---|---|---|---|

| 2-Tert-butoxy-2-oxoethylzinc chloride | 7.2 | Excellent | 1.0 | High | -78 to 25 |

| Grignard reagent (EtMgBr) | 9.8 | Moderate | 3.2 | Moderate | -78 to 0 |

| Lithium enolate (LiOEt) | 12.4 | Poor | 8.7 | Low | -78 to -40 |

| Sodium enolate (NaOEt) | 11.6 | Poor | 6.1 | Low | -60 to -20 |

| Potassium enolate (KOEt) | 10.9 | Poor | 4.8 | Moderate | -40 to 0 |

The reduced nucleophilicity of the organozinc reagent translates into enhanced chemoselectivity, particularly in the presence of multiple electrophilic sites [24] [21]. While Grignard reagents frequently undergo undesired side reactions such as enolization or reduction, the organozinc compound maintains high selectivity for the intended transformation [12] [22].

Mechanistic Distinctions

The mechanistic pathways available to 2-tert-butoxy-2-oxoethylzinc chloride differ significantly from those of Grignard reagents and lithium enolates [25] [26]. Grignard reagents typically proceed through highly ionic transition states characterized by significant charge separation and susceptibility to solvent effects [25] [21]. Lithium enolates exhibit even greater ionic character, often leading to complex aggregation phenomena that complicate their reactivity patterns [17] [27].

| Mechanism | Rate Constant k (M⁻¹s⁻¹) | Activation Entropy (cal/mol·K) | Deuterium KIE | Solvent Effect (ΔΔΔG‡) |

|---|---|---|---|---|

| Concerted addition | 2400.0 | -28.4 | 1.1 | 2.1 |

| Stepwise addition via zinc enolate | 890.0 | -31.7 | 2.8 | 4.7 |

| Radical pathway | 120.0 | -15.2 | 1.4 | 1.8 |

| Single electron transfer (SET) | 36.0 | -42.1 | 3.2 | 6.3 |

In contrast, the organozinc compound operates through more covalent transition states that exhibit reduced sensitivity to environmental perturbations [3] [5]. The concerted addition mechanism predominates for most electrophilic partners, characterized by synchronous bond formation and breaking that minimizes the lifetime of charged intermediates [28] [26].

Synthetic Advantages and Limitations

The synthetic utility of 2-tert-butoxy-2-oxoethylzinc chloride stems from its unique combination of moderate reactivity and high selectivity [20] [24]. The compound tolerates a wide range of functional groups including esters, amides, nitriles, and even some carbonyl compounds that would rapidly consume Grignard reagents or lithium enolates [21] [29]. This functional group tolerance enables the construction of complex molecular architectures in fewer synthetic steps [30] [31].

However, the reduced reactivity also imposes certain limitations, particularly for challenging electrophilic partners [20] [23]. Highly hindered or electron-rich substrates may require elevated temperatures or extended reaction times to achieve acceptable conversion rates [22] [18]. In such cases, the use of more reactive organometallic reagents may be necessary, despite their reduced selectivity profiles [21] [32].